Bendazol

Übersicht

Beschreibung

Bendazol, also known as 2-(1H-benzimidazol-2-ylthio)-N-methylacetamide, is a member of the benzimidazole class of compounds. It is widely recognized for its broad-spectrum anthelmintic properties, making it effective against a variety of parasitic worm infections. This compound works by inhibiting the polymerization of tubulin, which is essential for the formation of microtubules in parasitic worms, leading to their immobilization and death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bendazol can be synthesized through a condensation reaction involving o-phenylenediamine and concentrated hydrochloric acid. The reaction is carried out at a temperature range of 70 to 80 degrees Celsius for 30 to 45 minutes to form o-phenylenediamine hydrochloride. This intermediate is then condensed with a benzyl halide derivative at a temperature range of 160 to 200 degrees Celsius for 1 to 1.5 hours to yield this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves heating o-phenylenediamine and concentrated hydrochloric acid, followed by condensation with a benzyl halide derivative. This method is advantageous due to its simplicity, low cost of raw materials, high yield, and minimal environmental impact. The yield of this compound in industrial production can reach up to 96.2 percent .

Analyse Chemischer Reaktionen

Types of Reactions: Bendazol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Parasitological Applications

Bendazol is primarily recognized for its effectiveness as an anthelmintic agent , targeting parasitic infections caused by helminths. Its mechanism involves the inhibition of tubulin polymerization, disrupting microtubule formation in parasitic cells, which ultimately leads to cell death.

Case Studies and Research Findings

- Efficacy Against Parasitic Worms : Studies have demonstrated that this compound effectively clears various parasitic infections, including those caused by tapeworms and roundworms. In vitro and in vivo experiments have shown significant parasite clearance rates when treated with this compound .

- Chagas Disease : Research indicates that this compound exhibits substantial activity against Trypanosoma cruzi, the causative agent of Chagas disease. Its application in treatment protocols has been explored, highlighting its potential as a therapeutic option .

Oncological Applications

Emerging research suggests that this compound may possess antitumor properties , making it a candidate for cancer treatment.

Research Insights

- Inhibition of Tumor Growth : Laboratory studies have indicated that this compound can inhibit the growth of various cancer cell lines. Its antimitotic properties disrupt cell division, leading to reduced tumor proliferation .

- Clinical Trials : While preliminary results are promising, further research is essential to establish its efficacy and safety in human clinical trials for cancer therapy .

Ophthalmological Applications

Recent studies have explored the use of this compound in treating myopia (nearsightedness).

Key Findings

- Inhibition of Myopia Progression : A study involving New Zealand white rabbits showed that topical application of this compound significantly inhibited the progression of form-deprivation myopia (FDM). The study measured refraction values and axial length changes, demonstrating statistically significant improvements in treated groups compared to controls .

- Mechanistic Insights : The compound was found to downregulate hypoxia-inducible factor 1-alpha (HIF-1α), suggesting a biochemical pathway through which this compound exerts its effects on ocular development .

Antiviral Potential

Emerging evidence points to this compound's potential as an antiviral agent.

Research Developments

- Inhibition of Viral Replication : Studies have reported that this compound can inhibit the replication of certain viruses, including human papillomavirus (HPV) and rotavirus. The mechanisms underlying these effects are still under investigation but suggest a novel avenue for antiviral therapies .

Wirkmechanismus

Bendazol exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the depletion of glycogen stores, impaired glucose uptake, and ultimately the death of the parasitic worm. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .

Vergleich Mit ähnlichen Verbindungen

Albendazole: Another benzimidazole anthelmintic with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of this compound: this compound is unique in its specific binding affinity to the colchicine-sensitive site of tubulin, which makes it particularly effective against certain parasitic worms. Its high yield and low-cost production methods also make it an attractive option for industrial-scale synthesis .

Biologische Aktivität

Bendazol, a member of the benzimidazole family, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of this compound

This compound (also known as Bendazole or Tromasedan) is primarily recognized for its role as an anthelmintic agent. Its structure allows it to interact with various biological systems, making it a subject of interest for research beyond its traditional uses.

This compound exerts its biological effects primarily through interactions with tubulin, a key component of the cytoskeleton in eukaryotic cells. This interaction disrupts microtubule formation, leading to various cellular responses:

- Inhibition of Cell Division : By binding to tubulin, this compound prevents the polymerization necessary for microtubule assembly, effectively halting cell division.

- Induction of Apoptosis : Studies have shown that this compound can induce programmed cell death in certain cancer cell lines by activating apoptotic pathways.

- Regulation of Nitric Oxide Synthase : In nephrogenic hypertension models, this compound has been found to enhance nitric oxide synthase activity, suggesting a role in vascular regulation and potential therapeutic benefits in hypertension management .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound across various studies:

Case Studies

- Cancer Treatment : A study evaluating the effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells demonstrated that fenbendazole significantly induced apoptosis and cell cycle arrest. While this study focused on fenbendazole, its structural similarity to this compound suggests potential parallels in efficacy against resistant cancer types .

- Myopia Research : In an experimental study involving young rabbits, topical application of this compound was shown to inhibit form-deprivation myopia progression. This effect was linked to decreased accumulation of HIF-1α protein, suggesting a mechanism involving hypoxia response pathways .

Research Findings

Recent research highlights the potential repurposing of benzimidazole derivatives like this compound for cancer therapy due to their ability to target microtubules and induce apoptosis. The following points summarize significant findings:

- Anticancer Properties : Various benzimidazoles have demonstrated anticancer activity across multiple cell lines. For instance, mebendazole and albendazole have shown effectiveness in 80% of colorectal cancer cell lines tested .

- Mechanistic Insights : The mechanism by which these compounds exert their effects involves modulation of apoptotic pathways and cell cycle regulation, particularly through JNK activation and mitotic catastrophe induction .

- Potential in Hypertension : this compound's ability to enhance nitric oxide synthase activity suggests it may have applications beyond anthelmintic use, potentially benefiting conditions involving vascular dysregulation .

Eigenschaften

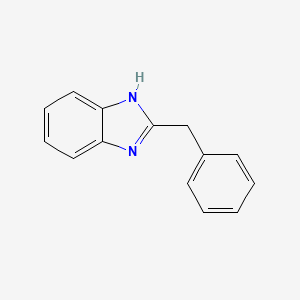

IUPAC Name |

2-benzyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLQFZVCLXFFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1212-48-2 (mono-hydrochloride) | |

| Record name | Bendazol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80211157 | |

| Record name | Bendazol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643575 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

621-72-7 | |

| Record name | Dibazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendazol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bendazol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bendazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26601THN1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.